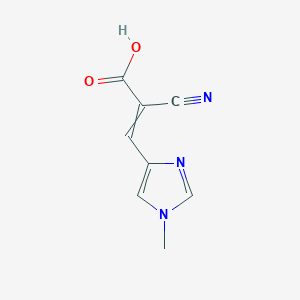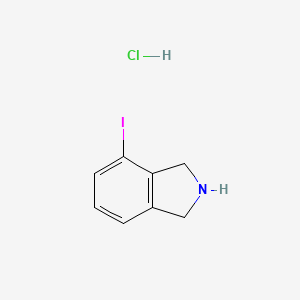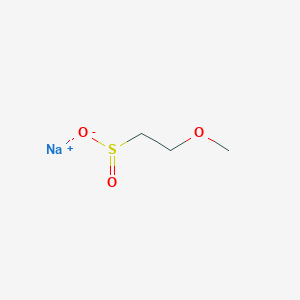
Naphthalene-1,8-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 1,8-naftalendiamina es un compuesto orgánico con la fórmula C₁₀H₁₁ClN₂. Es un derivado del naftaleno, un hidrocarburo aromático policíclico, y contiene dos grupos amino en las posiciones 1 y 8 del anillo de naftaleno. Este compuesto es conocido por sus aplicaciones en varios campos, incluyendo la química, la biología y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El clorhidrato de 1,8-naftalendiamina se puede sintetizar mediante la reducción de 1,8-dinitronaftaleno. El proceso implica los siguientes pasos:
Nitración de 1-nitronaftaleno: Este paso produce una mezcla de isómeros, incluyendo 1,8-dinitronaftaleno.
Reducción de 1,8-dinitronaftaleno: La reducción se realiza normalmente utilizando hidrato de hidrazina como agente reductor en presencia de un catalizador.
Métodos de producción industrial
La preparación industrial del clorhidrato de 1,8-naftalendiamina implica los siguientes pasos:
Adición de catalizador y disolvente: Se añade un catalizador y dinitronaftaleno a un recipiente de reacción que contiene un disolvente.
Calentamiento y agitación: La mezcla se calienta a 65-75°C y se agita.
Adición lenta de hidrato de hidrazina: Se añade lentamente hidrato de hidrazina a la mezcla de reacción.
Calentamiento adicional: La temperatura se aumenta a 75-90°C y se mantiene durante 3-8 horas.
Enfriamiento y filtración: La mezcla de reacción se enfría y el producto se filtra, se lava y se purifica.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 1,8-naftalendiamina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar naftoquinonas.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución con diversos electrófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El hidrato de hidrazina es un agente reductor típico.
Sustitución: Los electrófilos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución.
Productos principales
Oxidación: Naftoquinonas
Reducción: Diversos derivados de amina
Sustitución: Derivados de naftaleno sustituidos
Aplicaciones Científicas De Investigación
El clorhidrato de 1,8-naftalendiamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor para la síntesis de pigmentos y colorantes comerciales.
Biología: El compuesto se utiliza en el estudio de los mecanismos enzimáticos y como reactivo en ensayos bioquímicos.
Industria: El compuesto se utiliza en la producción de polímeros, resinas y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 1,8-naftalendiamina implica su interacción con diversos objetivos moleculares y vías. Los grupos amino del compuesto pueden formar enlaces de hidrógeno e interactuar con sitios nucleofílicos en moléculas biológicas. Esta interacción puede conducir a la inhibición o activación de enzimas y vías específicas, afectando a los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
1-Naftilamina: Una amina aromática con un solo grupo amino en la posición 1.
1,8-Bis(dimetilamino)naftaleno: Un derivado con dos grupos dimetilamino en las posiciones 1 y 8.
1,5-Diaminonaftaleno: Un isómero con grupos amino en las posiciones 1 y 5
Singularidad
El clorhidrato de 1,8-naftalendiamina es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y físicas distintas. La presencia de grupos amino en las posiciones 1 y 8 permite interacciones y reactividad únicas en comparación con otros derivados del naftaleno .
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
naphthalene-1,8-diamine;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1-6H,11-12H2;1H |
Clave InChI |
ODZWEVLYJJQZRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-chlorophenyl)sulfanyl]-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}propanamide](/img/structure/B12503162.png)
![[4,8-bis(4,5-didodecylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12503168.png)

![1-[2-(Tert-butylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503181.png)
![2-(2-{2-Chloro-3-[2-(1-ethyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethyl-3,3-dimethylindol-1-ium iodide](/img/structure/B12503182.png)

![5-[[5-[(4-Chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12503200.png)

![N~2~-(3,4-dichlorobenzyl)-N-(3-hydroxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12503216.png)


![N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12503246.png)

